2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
Overview
Scientific Research Applications
Antipathogenic Activity
One of the significant applications of derivatives similar to 2,3-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is in the field of antipathogenic activity. A study by Limban, Marutescu, and Chifiriuc (2011) explored the antipathogenic properties of various acylthioureas, which are structurally related to the specified compound. They found these derivatives to exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for biofilm growth. This suggests potential for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Medicinal Chemistry
Another research avenue is the synthesis of novel compounds for potential medicinal applications. For example, Kobayashi, Kobayashi, and Ezaki (2013) developed an efficient method for synthesizing derivatives from isothiocyanato compounds, which are chemically similar to the specified compound. This research underscores the importance of developing new synthetic methods that can lead to the discovery of novel compounds with potential medicinal benefits (Kobayashi, Kobayashi, & Ezaki, 2013).
Material Science and Engineering
The compound's derivatives have also been investigated in material science. Tapaswi, Choi, Jeong, Ando, and Ha (2015) synthesized transparent polyimides with high refractive indices and small birefringence, using thiophenyl-substituted benzidines, related to the compound . These materials exhibit good thermomechanical stabilities, indicating potential applications in the development of advanced materials (Tapaswi et al., 2015).
properties
IUPAC Name |
2,3-dichloro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FNOS/c21-18-3-1-2-17(19(18)22)20(25)24-15-8-4-13(5-9-15)12-26-16-10-6-14(23)7-11-16/h1-11H,12H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTHQZCTPHQRNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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